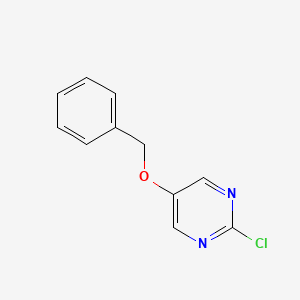

5-(Benzyloxy)-2-chloropyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCCSJLRSSDCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659431 | |

| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138274-14-3 | |

| Record name | 5-(Benzyloxy)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Benzyloxy)-2-chloropyrimidine

CAS Number: 138274-14-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-chloropyrimidine, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic route, provides a protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its relevance in the synthesis of kinase inhibitors, particularly those targeting the Bruton's tyrosine kinase (BTK) signaling pathway.

Compound Data and Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 138274-14-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.66 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | 387 °C | |

| Appearance | Off-white to light yellow solid | |

| Storage Temperature | 2-8°C |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 2H | H-4, H-6 (pyrimidine) |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~5.2 | s | 2H | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2 (pyrimidine) |

| ~158 | C-5 (pyrimidine) |

| ~148 | C-4, C-6 (pyrimidine) |

| ~136 | C-ipso (phenyl) |

| ~129 | C-para (phenyl) |

| ~128.5 | C-ortho (phenyl) |

| ~128 | C-meta (phenyl) |

| ~71 | -CH₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1250-1000 | C-O ether stretch |

| ~800-700 | C-Cl stretch |

Experimental Protocols

Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound from 2,5-dichloropyrimidine and benzyl alcohol. This method is based on a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

2,5-Dichloropyrimidine

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzyl alcohol (1.1 equivalents) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,5-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 2-position.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(benzyloxy)pyrimidine.

Application in Drug Discovery: Bruton's Tyrosine Kinase (BTK) Inhibitors

The pyrimidine core is a prevalent scaffold in the design of kinase inhibitors. This compound serves as a valuable starting material for the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.

The general strategy involves the functionalization of the 2- and 5-positions of the pyrimidine ring to achieve optimal binding to the BTK active site. The benzyloxy group at the 5-position can serve as a key pharmacophoric feature or as a precursor for further modification.

BTK Signaling Pathway

The diagram below illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK blocks downstream signaling events that are crucial for B-cell proliferation, survival, and activation.

Caption: Simplified BTK signaling pathway and the point of inhibition.

This technical guide provides a foundation for researchers and drug development professionals working with this compound. The provided data and protocols can be adapted and optimized for specific research and development needs.

References

- 1. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 5-(Benzyloxy)-2-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-chloropyrimidine, a key intermediate in the synthesis of diverse biologically active molecules. This document details its physicochemical properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of therapeutic agents, particularly as an inhibitor of dihydrofolate reductase.

Core Compound Properties

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂O. Its molecular weight is approximately 220.66 g/mol .[1] The presence of the reactive chloro group at the 2-position and the benzyloxy moiety at the 5-position makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.66 g/mol | [1] |

| CAS Number | 138274-14-3 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-chloro-5-hydroxypyrimidine and benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-chloro-5-hydroxypyrimidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-5-hydroxypyrimidine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization Data

Applications in the Synthesis of Bioactive Molecules

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent precursor for the synthesis of various substituted pyrimidines. This reactivity is widely exploited in the development of kinase inhibitors and antifolate agents.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous solvent (e.g., 1,4-dioxane, NMP)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 equivalent) and the amine (1.2 equivalents) in the chosen anhydrous solvent.

-

Add the base (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 100-150°C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-(benzyloxy)pyrimidine derivative.

Below is a generalized workflow for the synthesis and subsequent functionalization of this compound.

Role as a Dihydrofolate Reductase (DHFR) Inhibitor Precursor

Pyrimidine derivatives are a well-established class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][4][5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

The general structure of many DHFR inhibitors includes a 2,4-diaminopyrimidine core. This compound serves as a key starting material for the synthesis of potent DHFR inhibitors, such as analogues of trimethoprim. The benzyloxy group at the 5-position can mimic the trimethoxybenzyl group of trimethoprim, which is crucial for binding to the active site of the enzyme.

The following diagram illustrates the folate synthesis pathway and the point of inhibition by DHFR inhibitors.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its utility in the construction of DHFR inhibitors highlights its importance in medicinal chemistry and drug discovery. The synthetic protocols and pathways described in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Benzyloxy)-2-chloropyrimidine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-2-chloropyrimidine is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a reactive chloropyrimidine core and a benzyloxy substituent, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and virology. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in the discovery of kinase inhibitors and antiviral agents. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Core Compound Structure and Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₁₁H₉ClN₂O.[1] The structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a benzyloxy group at the 5-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While a specific melting point is not consistently reported in publicly available literature, its boiling point is documented. Solubility is inferred from its common use in organic synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 138274-14-3 | [2] |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.66 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Boiling Point | 387 °C | [2] |

| Melting Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and alcohols. Insoluble in water. | Inferred from synthetic protocols |

| Storage | Store in a cool, dry place, typically at 2-8°C. | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This involves the reaction of a pyrimidinol with a benzyl halide in the presence of a base.

General Synthetic Workflow

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from general procedures for benzyloxypyrimidine synthesis)

This protocol is a representative procedure adapted from established methods for the synthesis of benzyloxypyrimidine derivatives and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-5-hydroxypyrimidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloro-5-hydroxypyrimidine (1.0 equivalent) in anhydrous DMF or acetone in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, primarily due to the versatility of the pyrimidine scaffold and the ability to functionalize both the chloro and benzyloxy groups.[2]

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 2-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, a common feature in many kinase inhibitors that interact with the hinge region of the ATP-binding site.

Derivatives of 5-(benzyloxy)pyrimidine have been investigated as inhibitors of A-Raf, a member of the Raf family of serine/threonine-specific protein kinases that play a crucial role in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.

Figure 3: Simplified A-Raf signaling pathway and the point of inhibition by 5-(Benzyloxy)pyrimidine derivatives.

The following table summarizes the inhibitory activity of a representative 5-(benzyloxy)pyrimidine derivative against A-Raf kinase.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 1 | A-Raf | 25 |

Note: Compound 1 is a representative derivative of 5-(benzyloxy)pyrimidine.

This protocol describes a general method for determining the in vitro kinase inhibitory activity of compounds derived from this compound.

Materials:

-

Recombinant A-Raf kinase

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known A-Raf inhibitor as a positive control (100% inhibition).

-

Kinase Reaction: Prepare a kinase reaction mixture containing A-Raf kinase and its substrate in the kinase assay buffer. Add this mixture to the wells containing the test compounds.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Antiviral Agents

Pyrimidine derivatives have demonstrated a broad spectrum of antiviral activities. The mechanism of action for many of these compounds involves the inhibition of viral replication by targeting key viral enzymes or host cell factors essential for the viral life cycle.

One of the proposed antiviral mechanisms for pyrimidine-based compounds is the interference with the de novo pyrimidine biosynthesis pathway. By inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA. This leads to a broad-spectrum antiviral effect against a variety of RNA and DNA viruses.

Figure 4: Proposed antiviral mechanism of action for pyrimidine derivatives via inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in constructing complex molecules with potent biological activities, particularly as kinase inhibitors and antiviral compounds, has been well-established in the field of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for drug discovery programs. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working with this important chemical entity.

References

Spectroscopic Data and Analysis of 5-(Benzyloxy)-2-chloropyrimidine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-(Benzyloxy)-2-chloropyrimidine, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the pyrimidine ring, the benzylic methylene group, and the phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl ring protons |

| ~5.2 | Singlet | 2H | -CH₂- (Benzylic protons) |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2 (C-Cl) |

| ~158 | C-5 (C-O) |

| ~145 | C-4, C-6 |

| ~136 | Quaternary Carbon (Phenyl ring) |

| ~129 - 128 | CH Carbons (Phenyl ring) |

| ~71 | -CH₂- (Benzylic carbon) |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The solution is then filtered into a clean NMR tube.

-

Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a reference point (δ = 0.00 ppm) for the chemical shifts.[1]

-

Data Acquisition: The NMR spectrum is recorded on a spectrometer, with typical instruments operating at frequencies of 300, 400, or 500 MHz for ¹H NMR.[2] For ¹³C NMR, the low natural abundance of the ¹³C isotope necessitates a larger number of scans to obtain a spectrum with a good signal-to-noise ratio.[3]

-

Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4]

2.1. Predicted IR Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine and Phenyl rings) |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic (Pyrimidine and Phenyl rings) |

| 1250 - 1000 | C-O-C stretch | Aryl-alkyl ether |

| 800 - 600 | C-Cl stretch | Chloro-pyrimidine |

2.2. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods can be used:

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The IR spectrum is then recorded.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., ZnSe or diamond).[6] Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the resulting spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

3.1. Predicted MS Data

The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions.

| m/z | Proposed Fragment Ion |

| 220/222 | [M]⁺ (Molecular ion peak, with the M+2 peak due to the ³⁷Cl isotope) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the benzylic C-O bond) |

The predicted collision cross-section values for different adducts of this compound can also be calculated.[8] For example, the predicted m/z for the [M+H]⁺ adduct is 221.04762.[8]

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometry analysis is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[9] The concentration is typically in the range of 10-100 micrograms per mL.[9]

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[7] EI involves bombarding the sample with high-energy electrons, which often leads to extensive fragmentation.[10] ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, leading to its structure elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. fiveable.me [fiveable.me]

- 8. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. m.youtube.com [m.youtube.com]

Solubility and stability of 5-(Benzyloxy)-2-chloropyrimidine

An In-depth Technical Guide on the Solubility and Stability of 5-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and data presentation in a structured format.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous bioactive molecules and pharmaceuticals.[1] The introduction of a benzyloxy group at the 5-position and a chloro group at the 2-position of the pyrimidine ring, as in this compound, offers versatile handles for synthetic modifications, making it a valuable building block in medicinal chemistry. The benzyloxy group can influence the compound's lipophilicity, which in turn affects its solubility and permeability across biological membranes.[2] The chloro substituent serves as a reactive site for nucleophilic substitution, enabling the introduction of various functional groups.

A comprehensive understanding of the solubility and stability of this intermediate is crucial for several reasons:

-

Reaction Optimization: Knowledge of solubility in different organic solvents is essential for designing and optimizing synthetic routes.

-

Formulation Development: For compounds intended for biological screening, understanding aqueous solubility is critical for preparing appropriate formulations.

-

Storage and Handling: Stability data informs the appropriate storage conditions to prevent degradation and ensure the integrity of the compound over time.[3]

-

Interpretation of Biological Data: The solubility and stability of a compound in biological media can significantly impact the results of in vitro and in vivo assays.

This guide aims to provide researchers and drug development professionals with the necessary technical information and experimental methodologies to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 138274-14-3 | [3] |

| Molecular Formula | C₁₁H₉ClN₂O | [3] |

| Molecular Weight | 220.66 g/mol | [3] |

| Appearance | Solid (form may vary) | [4] |

| Boiling Point | 387°C | [5] |

| Storage | Inert atmosphere, room temperature; 2-8°C recommended for long-term storage | [3][5] |

Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The benzyloxy group in this compound is expected to increase its lipophilicity, suggesting higher solubility in organic solvents compared to aqueous media.

Qualitative Solubility

| Solvent | Expected Solubility |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Water | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Quantitative Solubility

For drug development purposes, quantitative solubility data is essential. The following tables provide templates for presenting such data, which would be obtained through experimental determination.

Table 3: Quantitative Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Dichloromethane | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

Table 4: Aqueous Solubility

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | ~7.0 | 25 | Data not available | Data not available |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data not available | Data not available |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available | Data not available |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available | Data not available |

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes a standard method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, organic solvents)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

The concentration of the saturated solution represents the thermodynamic solubility.

Thermodynamic Solubility Workflow

Stability

Assessing the stability of this compound is crucial to ensure its integrity during synthesis, storage, and in experimental assays. The primary degradation pathways for this molecule are likely to be hydrolysis of the chloro group and cleavage of the benzyloxy ether linkage, particularly under harsh acidic or basic conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7] These studies involve exposing the compound to conditions more severe than those it would typically encounter.

Table 5: Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagent/Condition | Temperature (°C) | Time (h) | Expected Degradation |

| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Potential cleavage of the benzyloxy group and hydrolysis of the chloro group.[8] |

| Basic Hydrolysis | 0.1 M NaOH | 60 | 24 | Potential hydrolysis of the chloro group. |

| Oxidative Degradation | 3% H₂O₂ | 25 | 24 | Potential oxidation of the pyrimidine ring or benzyl group. |

| Thermal Degradation | Solid state | 80 | 72 | Degradation dependent on melting point and presence of impurities. |

| Photostability | UV/Vis light exposure | 25 | 24 | Potential for photodegradation, depending on the chromophore. |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Vials

-

Temperature-controlled oven/water bath

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a vial. For thermal and photostability, use the solid compound.

-

Incubate the samples under the conditions specified in Table 5. A control sample (compound in solvent without stressor) should be run in parallel.

-

At specified time points, withdraw aliquots of the samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

-

Identify and quantify the degradation products, often using mass spectrometry (MS) for structural elucidation.

Forced Degradation Workflow

Stability in Solution

The stability of this compound in solutions commonly used for in vitro screening (e.g., DMSO, aqueous buffers) is of high importance.

Table 6: Solution Stability (Example Data)

| Solvent | Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |

| DMSO | 25 | 99.5 | 99.4 | 99.3 |

| PBS (pH 7.4) | 37 | 99.5 | Data not available | Data not available |

| Acetonitrile/Water (1:1) | 25 | 99.5 | Data not available | Data not available |

Analytical Methods

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method for Purity and Stability Assessment

A generic reversed-phase HPLC method suitable for the analysis of this compound is outlined below. This method would require optimization and validation for specific applications.

Table 7: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the provided protocols and data table templates offer a clear path for researchers to generate this critical information. A thorough characterization of these properties is essential for the successful application of this compound as a key intermediate in the synthesis of novel drug candidates. By following standardized methodologies, researchers can ensure the quality and reliability of their studies, ultimately accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 138274-14-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(Benzyloxy)-2-chloropyrimidine-5-boronic acid pinacol ester 1073354-22-9 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Key Intermediates in the Synthesis of Pharmaceutical Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pivotal chemical intermediates that form the backbone of some of the most significant pharmaceutical compounds in modern medicine. We will delve into the synthesis of these core molecules, detailing the experimental protocols and presenting quantitative data to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction to Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs). The complexity and purity of these intermediates are paramount, as they directly influence the efficacy, safety, and scalability of the final drug product. This guide will focus on several key examples, illustrating their strategic importance in the synthetic pathway of blockbuster drugs.

Atorvastatin and the Paal-Knorr Synthesis

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that has been a cornerstone in the management of hypercholesterolemia. A critical step in its industrial synthesis involves the construction of the pyrrole core, which is achieved through the Paal-Knorr reaction. The key intermediate in this process is (R)-4-cyano-3-hydroxybutyric acid ethyl ester , which provides the necessary chirality for the final molecule.

Quantitative Data for Atorvastatin Synthesis

| Intermediate/Step | Reagents | Conditions | Yield (%) | Purity (%) |

| Synthesis of (4R-cis)-1,1-dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | (R)-4-cyano-3-hydroxybutyric acid ethyl ester, Raney Nickel, H2 | Methanol, 30°C, 4h | 95 | >99 |

| Paal-Knorr Pyrrole Synthesis | Above amine, 4-(4-fluorophenyl)-2,6-diisopropyl-5-phenylnicotinaldehyde | Toluene, 80°C, 24h | 88 | >98 |

| Final Saponification | Atorvastatin ester | NaOH, Methanol/Water | 92 | >99.5 |

Experimental Protocol: Paal-Knorr Synthesis of Atorvastatin Core

-

Hydrogenation: The chiral cyanohydrin, (R)-4-cyano-3-hydroxybutyric acid ethyl ester (1.0 eq), is dissolved in methanol. Raney Nickel (0.1 eq) is added as a catalyst. The mixture is subjected to hydrogenation at 50 psi of H2 for 4 hours at room temperature.

-

Filtration: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the corresponding primary amine.

-

Pyrrole Formation: The resulting amine (1.0 eq) is dissolved in toluene along with 2-(4-fluorobenzoyl)-3-phenyl-4,5-bis(4-fluorophenyl)-1H-pyrrole-1-acetonitrile (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 12 hours.

-

Work-up and Purification: The reaction is cooled, washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the atorvastatin precursor.

Visualizing the Synthetic Logic

Caption: Synthetic workflow for Atorvastatin via Paal-Knorr reaction.

Oseltamivir and the Shikimic Acid Pathway

Oseltamivir (Tamiflu) is a potent antiviral drug used for the treatment of influenza A and B. Its synthesis is a landmark in medicinal chemistry, originally relying on shikimic acid, a natural product extracted from star anise. The key intermediate derived from shikimic acid is a highly functionalized cyclohexene ring, which contains all the necessary stereocenters for the final drug.

Quantitative Data for Oseltamivir Synthesis

| Intermediate/Step | Reagents | Conditions | Yield (%) | Purity (%) |

| Mesylation of Shikimic Acid | Shikimic Acid, MsCl, Et3N | CH2Cl2, 0°C to rt, 2h | 98 | >99 |

| Azide Formation | Mesylated Shikimate, NaN3 | DMF, 80°C, 6h | 90 | >98 |

| Reduction of Azide | Azido Intermediate, H2, Pd/C | Ethanol, rt, 4h | 95 | >99 |

| Final Acetylation and Esterification | Amine Intermediate | Ac2O, Pyridine; then EtOH, H+ | 85 (two steps) | >99.5 |

Experimental Protocol: Synthesis of Oseltamivir Intermediate

-

Epoxidation: Shikimic acid (1.0 eq) is treated with m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in dichloromethane at 0°C to yield the corresponding epoxide.

-

Azide Opening: The epoxide (1.0 eq) is then opened regioselectively with sodium azide (1.5 eq) in the presence of a Lewis acid catalyst, such as titanium isopropoxide (0.1 eq), in refluxing tetrahydrofuran.

-

Reduction: The resulting azido-alcohol (1.0 eq) is reduced using triphenylphosphine (1.2 eq) and water in THF, which selectively reduces the azide to a primary amine.

-

Protection and Esterification: The amino group is protected with a Boc group using di-tert-butyl dicarbonate. The carboxylic acid is then esterified using ethanol under acidic conditions to yield the key intermediate ready for the final steps of the synthesis.

Visualizing the Neuraminidase Inhibition Pathway

Caption: Mechanism of action for Oseltamivir in inhibiting viral neuraminidase.

Sildenafil and Piperazine Derivatives

Sildenafil (Viagra) is a widely recognized treatment for erectile dysfunction and pulmonary arterial hypertension. The core of the sildenafil molecule is a pyrazolo[4,3-d]pyrimidin-7-one ring system. A key intermediate in its synthesis is 1-methyl-4-nitroso-piperazine , which is crucial for the construction of the pyrazole ring.

Quantitative Data for Sildenafil Synthesis

| Intermediate/Step | Reagents | Conditions | Yield (%) | Purity (%) |

| Synthesis of Pyrazole Ester | Diethyl oxalate, 3-pentanone, hydrazine | Ethanol, reflux, 8h | 85 | >98 |

| N-methylation | Pyrazole ester, CH3I, K2CO3 | Acetone, reflux, 6h | 92 | >99 |

| Cyclization with Amidrazone | Methylated pyrazole, 4-ethoxy-3-nitrobenzamidrazone | Xylene, reflux, 24h | 78 | >97 |

| Final Sulfonylation | Pyrimidinone core, chlorosulfonyl derivative of N-methylpiperazine | Neat, 150°C, 5h | 88 | >99.5 |

Experimental Protocol: Synthesis of the Pyrazolopyrimidinone Core

-

Pyrazole Formation: A mixture of diethyl oxalate (1.0 eq), 3-pentanone (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol is heated to reflux for 8 hours. The solvent is removed under reduced pressure, and the resulting crude pyrazole ester is used directly in the next step.

-

N-methylation: The crude pyrazole ester (1.0 eq) is dissolved in acetone, and potassium carbonate (1.5 eq) and methyl iodide (1.2 eq) are added. The mixture is refluxed for 6 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

-

Amidrazone Formation: In a separate flask, 4-ethoxy-3-nitrobenzonitrile is treated with hydrazine to form the corresponding amidrazone.

-

Cyclization: The N-methylated pyrazole ester (1.0 eq) and the amidrazone (1.0 eq) are heated in xylene at reflux for 24 hours. The product precipitates upon cooling and is collected by filtration to yield the pyrazolopyrimidinone core.

Visualizing the PDE5 Signaling Pathway

Caption: Sildenafil's role in the nitric oxide/cGMP signaling pathway.

Conclusion

The synthesis of modern pharmaceuticals is a testament to the ingenuity of synthetic organic chemistry. The strategic selection and efficient synthesis of key intermediates are critical determinants of the overall success of a drug manufacturing process. The examples of atorvastatin, oseltamivir, and sildenafil highlight the diversity of chemical structures and synthetic strategies employed to create these life-saving medicines. A thorough understanding of the synthesis of these intermediates, supported by detailed protocols and quantitative data, is essential for the continued innovation and development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The 2-aminopyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including a number of approved kinase inhibitors.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-(benzyloxy)-2-chloropyrimidine. The resulting N-substituted-5-(benzyloxy)pyrimidin-2-amine derivatives are valuable intermediates in the discovery and development of novel therapeutics, particularly in the field of oncology. The benzyloxy group at the 5-position offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, allowing for the exploration of structure-activity relationships.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Cl bond with a primary or secondary amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired N-substituted-5-(benzyloxy)pyrimidin-2-amine and regenerating the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of various 2-chloropyrimidines with different amines. These examples serve as a guide for the expected outcomes when applying this methodology to this compound.

| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |

| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.0) | Dioxane | 80 | 24 | 88 |

| 2,4-Dichloropyrimidine | N-Methylaniline | Pd(OAc)₂ (5.0) | XPhos (10.0) | KOtBu (2.0) | Toluene | 110 | 12 | 85 (C2 amination) |

| 2-Chloro-5-nitropyrimidine | Various Amines | Pd₂(dba)₃ (2.0) | BINAP (6.0) | K₂CO₃ (1.4) | Toluene | 25 | 4 | 75-95 |

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Anhydrous and deoxygenated solvents are crucial for optimal results.

-

The choice of ligand and base can significantly impact the reaction efficiency and should be optimized for each specific amine substrate.

Recommended Experimental Protocol for the Synthesis of N-Aryl-5-(benzyloxy)pyrimidin-2-amine

This protocol is a starting point for the Buchwald-Hartwig amination of this compound with an aryl amine.

Materials:

-

This compound

-

Aryl amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%) and add them to the Schlenk flask under a positive flow of inert gas.

-

Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas (repeat three times). Add anhydrous and deoxygenated toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-(benzyloxy)pyrimidin-2-amine.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle

Caption: The catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination.

Applications in Drug Discovery

The 2-aminopyrimidine core is a highly sought-after scaffold in drug discovery due to its ability to form key hydrogen bond interactions with protein targets. Derivatives of 2-amino-5-(benzyloxy)pyrimidine are of significant interest as potential inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.

For instance, the 2-aminopyrimidine moiety is a common feature in inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), both of which are important targets in oncology and immunology. The synthesis of a library of N-substituted-5-(benzyloxy)pyrimidin-2-amines via the Buchwald-Hartwig amination allows for the systematic exploration of the substituent effects on kinase inhibitory activity and selectivity, ultimately guiding the design of more potent and specific drug candidates. The benzyloxy group can also serve as a versatile handle for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Application Notes and Protocols: Deprotection of the Benzyloxy Group in 5-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxy group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a variety of reaction conditions, including acidic and basic environments. In the synthesis of complex molecules and pharmaceutical intermediates, such as derivatives of 2-chloropyrimidine, the selective and efficient cleavage of the benzyl ether is a critical step. 5-(Benzyloxy)-2-chloropyrimidine is a key intermediate where the removal of the benzyl group unmasks a hydroxyl group, allowing for further functionalization or leading to the final target molecule.

This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxy group in this compound to yield 2-chloro-5-hydroxypyrimidine. The primary methods covered are catalytic hydrogenolysis and Lewis acid-mediated cleavage, which are the most common and effective strategies for this transformation.

Overview of Deprotection Strategies

The selection of an appropriate deprotection method is crucial and depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. For this compound, the chloro substituent must be preserved, which influences the choice of reagents and conditions.

-

Catalytic Hydrogenolysis : This is the most common and generally mildest method for benzyl ether cleavage. It involves the use of a palladium catalyst and a hydrogen source. A key advantage is the clean reaction profile, yielding toluene as the primary byproduct.

-

Hydrogen Gas (H₂) : The traditional method, which is highly effective but requires specialized equipment for handling flammable gas.

-

Transfer Hydrogenolysis : A safer and more convenient alternative that uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[1][2] This method avoids the need for pressurized hydrogen gas.[1]

-

-

Lewis Acid-Mediated Cleavage : Strong Lewis acids, such as boron tribromide (BBr₃), are effective for cleaving benzyl ethers, especially when the substrate contains functional groups that are sensitive to reduction (e.g., alkynes, nitro groups).[3][4] These conditions are typically harsh and require careful control.

dot

Caption: General deprotection of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for benzyloxy group deprotection. While these examples may not be specific to this compound, they provide a strong starting point for reaction optimization.

| Method | Reagent/Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | Ethanol/MeOH | RT | 1-16 | >90 | [5] |

| Catalytic Transfer | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.5-2 | 85-95 | [6] |

| Catalytic Transfer | 10% Pd/C | Formic Acid | Methanol | RT | 0.5-1 | >90 | [7] |

| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | N/A | Dichloromethane | -78 to RT | 1-3 | 80-95 | [3][4] |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium on carbon can be pyrophoric; handle with care and do not allow it to dry completely in the air. Boron tribromide is highly corrosive and reacts violently with water; handle with extreme caution under an inert atmosphere.

dot

Caption: General experimental workflow for deprotection reactions.

Protocol A: Catalytic Hydrogenolysis with H₂ Gas

This method is highly effective but requires a hydrogen gas source and appropriate safety measures.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Ethanol or Methanol

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Stir plate

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, 2-chloro-5-hydroxypyrimidine.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol is a safer alternative to using hydrogen gas and is often faster.[6]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Ammonium formate (HCOONH₄)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Stir plate and heating mantle

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (0.1 M), add ammonium formate (3-5 eq).

-

Carefully add 10% Pd/C (10-20 wt% of the substrate) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-90 minutes.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate.

-

The ammonium salts can be removed by partitioning the residue between water and an organic solvent (e.g., ethyl acetate) or by silica gel chromatography.

Protocol C: Lewis Acid-Mediated Deprotection with Boron Tribromide (BBr₃)

This method is suitable for substrates that cannot tolerate reductive conditions. It is a powerful but harsh method requiring anhydrous conditions.

Materials:

-

This compound

-

Boron tribromide (BBr₃, 1.0 M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous methanol

-

Schlenk flask or oven-dried glassware

-

Inert atmosphere (Nitrogen or Argon)

-

Stir plate and cooling bath (dry ice/acetone)

Procedure:

-

In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add BBr₃ solution (1.5-3.0 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of anhydrous methanol.

-

Stir the mixture for 30 minutes at room temperature.

-

Remove the solvent under reduced pressure. Co-evaporate with methanol several times to remove boron residues as volatile trimethyl borate.[8]

-

The resulting crude product can be purified by column chromatography or recrystallization.

Conclusion

The deprotection of this compound to 2-chloro-5-hydroxypyrimidine can be achieved through several effective methods. Catalytic hydrogenolysis, particularly transfer hydrogenolysis using ammonium formate, offers a mild, safe, and efficient route suitable for most applications.[2][6] For substrates containing functionalities incompatible with hydrogenation, Lewis acid-mediated cleavage with BBr₃ provides a powerful alternative, albeit under harsher conditions.[3][4] The choice of method should be tailored to the specific requirements of the synthetic route, considering factors such as functional group tolerance, scale, and available equipment.

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of 5-Hydroxypyrimidine

Introduction

The synthesis of 5-hydroxypyrimidine is a critical process in the development of various pharmaceutical compounds, as the pyrimidine scaffold is a core component of many biologically active molecules. This document provides a detailed protocol for the synthesis of 5-hydroxypyrimidine via the debenzylation of 5-(benzyloxy)pyrimidine. The primary method described is catalytic hydrogenation, a widely used and efficient method for cleaving benzyl ethers.

The protocol herein outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.

Reaction Scheme

The conversion of 5-(benzyloxy)pyrimidine to 5-hydroxypyrimidine is achieved through the hydrogenolysis of the benzyl ether group. In this reaction, a palladium on carbon (Pd/C) catalyst is utilized in the presence of hydrogen gas (H₂). The benzyl group is cleaved and subsequently hydrogenated to toluene, yielding the desired 5-hydroxypyrimidine.

Caption: Reaction scheme for the synthesis of 5-hydroxypyrimidine.

Experimental Protocol

This protocol is based on established laboratory procedures for the catalytic debenzylation of 5-(benzyloxy)pyrimidine.[1]

Materials and Reagents

-

5-(Benzyloxy)pyrimidine

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hydrogen (H₂) gas supply

-

Filter agent (e.g., Celite)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon hydrogenation setup)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Purge the reaction flask with hydrogen gas to replace the air.

-

Stir the reaction mixture vigorously at room temperature (approximately 20°C) under a hydrogen atmosphere.[1]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to overnight to reach completion.[1]

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite or another suitable filter agent to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol to ensure all the product is collected.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The crude residue can be purified by flash column chromatography.[1]

-

Prepare a silica gel column and equilibrate it with the chosen mobile phase. A common mobile phase for this purification is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1]

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase and collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-hydroxypyrimidine as an off-white solid.[1]

-

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | 5-(Benzyloxy)pyrimidine | [1] |

| Starting Material Mass | 2.43 g | [1] |

| Moles of Starting Material | 13.0 mmol | [1] |

| Catalyst | 10% Pd/C | [1] |

| Solvent | Methanol | [1] |

| Solvent Volume | 20 mL | [1] |

| Reaction Temperature | 20°C | [1] |

| Product Mass | 1.11 g | [1] |

| Yield | 43% | [1] |

| Purification Method | Fast Chromatography | [1] |

| Mobile Phase | Dichloromethane/Methanol (9:1) | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 5-hydroxypyrimidine.

Caption: Workflow for the synthesis of 5-hydroxypyrimidine.

Logical Relationship

This diagram shows the logical progression from starting material to the final purified product.

Caption: Logical flow of the synthesis process.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded. Use a robust hydrogenation system and check for leaks before starting the reaction.

-

Palladium on Carbon: Pd/C is pyrophoric, especially when dry and in the presence of air. Handle the catalyst carefully, preferably in an inert atmosphere when possible. Do not allow the catalyst to dry out on the filter paper. Quench the used catalyst with water before disposal.

-

Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. 5-(Benzyloxy)-2-chloropyrimidine is a versatile synthetic intermediate for the development of novel kinase inhibitors. The benzyloxy group at the 5-position can be tailored to interact with specific pockets within the kinase active site, while the chlorine atom at the 2-position provides a reactive handle for introducing various amine-containing fragments through nucleophilic aromatic substitution (SNAr) or for carbon-carbon bond formation via cross-coupling reactions.

These application notes provide detailed protocols for the synthesis of kinase inhibitors utilizing this compound, along with quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.

Data Presentation: Inhibitory Activity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using a 5-(benzyloxy)pyrimidine scaffold. This data is crucial for evaluating the potency and selectivity of the synthesized compounds.

| Compound Class | Target Kinase | IC50 (nM) |

| 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 |

| 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 |

| Phenylpyrazolopyrimidine | c-Src | 1.5 |

Signaling Pathways

Protein kinases are critical components of signaling pathways that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The following diagrams illustrate key signaling pathways targeted by inhibitors derived from the 5-(benzyloxy)pyrimidine scaffold.

Application of 5-(Benzyloxy)-2-chloropyrimidine in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidines are a class of heterocyclic compounds that are central to numerous biologically active molecules, including a wide range of agrochemicals. The functionalization of the pyrimidine ring allows for the fine-tuning of biological efficacy, selectivity, and environmental fate. 5-(Benzyloxy)-2-chloropyrimidine offers a unique scaffold for the development of new crop protection agents. The 2-chloro substituent serves as a key reactive site for introducing various functional groups via nucleophilic aromatic substitution (SNAr) reactions. The 5-benzyloxy group can act as a lipophilic moiety, potentially enhancing the molecule's ability to penetrate biological membranes of target pests or plants. Furthermore, the benzyloxy group can be deprotected to the corresponding hydroxyl group, providing a handle for further derivatization.

Potential Applications in Fungicide Synthesis

The pyrimidine scaffold is a core component of several successful fungicide classes, including the anilinopyrimidines and strobilurins. This compound can be envisioned as a building block for novel fungicides that incorporate a 5-benzyloxy-pyrimidine core.

Synthesis of Hypothetical Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides, such as pyrimethanil, function by inhibiting the biosynthesis of methionine in fungi. A hypothetical synthetic route to an analogue of this class involves the reaction of this compound with a substituted aniline.

Experimental Protocol: Synthesis of N-Aryl-5-(benzyloxy)pyrimidin-2-amine

-

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-methylaniline) (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

-

Ligand (e.g., Xantphos) (0.04 eq)

-

Base (e.g., Sodium tert-butoxide) (1.4 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

-

Procedure:

-

To a dry Schlenk tube, add this compound, the substituted aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-